N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
CAS No.:
Cat. No.: VC16112572
Molecular Formula: C26H24ClN5O2S
Molecular Weight: 506.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24ClN5O2S |
|---|---|
| Molecular Weight | 506.0 g/mol |
| IUPAC Name | N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H24ClN5O2S/c1-17-8-10-19(11-9-17)25-30-31-26(32(25)20-12-14-21(34-3)15-13-20)35-16-24(33)29-28-18(2)22-6-4-5-7-23(22)27/h4-15H,16H2,1-3H3,(H,29,33)/b28-18+ |
| Standard InChI Key | BSUYTBILEHXKEY-MTDXEUNCSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C(\C)/C4=CC=CC=C4Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=C(C)C4=CC=CC=C4Cl |
Introduction
The compound N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide represents a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure features a combination of hydrazide, triazole, and aromatic moieties, making it a candidate for biological activity studies such as antimicrobial, antifungal, or anticancer properties.
Structural Overview
The compound is characterized by:
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A hydrazide functional group linked to a triazole ring.
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Substituents including:
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A 2-chlorophenyl group.
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A 4-methoxyphenyl group.
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A 4-methylphenyl group.
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These structural features contribute to its chemical reactivity and biological potential.
| Property | Details |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>21</sub>ClN<sub>4</sub>O<sub>2</sub>S |
| Functional Groups | Hydrazide (-CONHNH-), Triazole (-C<sub>2</sub>N<sub>3</sub>-), Aromatics |
| Molecular Weight | ~440 g/mol |
| Configuration | E-configuration at the imine bond |
Synthesis
The synthesis of this compound typically involves:
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Formation of the hydrazide backbone: This is achieved by reacting an appropriate acetic acid derivative with hydrazine hydrate.
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Triazole ring incorporation: The triazole moiety is introduced via cyclization reactions involving thiosemicarbazides or related intermediates.
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Condensation with aldehydes/ketones: The final step involves condensation with 2-chloroacetophenone to form the Schiff base (imine) linkage.
Spectroscopic Characterization
The compound's structure can be confirmed using various analytical techniques:
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Infrared (IR) Spectroscopy: Characteristic peaks include:
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NH stretching (~3300 cm⁻¹).
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C=O stretching (~1680 cm⁻¹).
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C=N stretching (~1600 cm⁻¹).
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Nuclear Magnetic Resonance (NMR):
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Proton NMR (H NMR): Signals for aromatic protons, methoxy group, and NH hydrogens.
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Carbon NMR (C NMR): Peaks corresponding to aromatic carbons and carbonyl carbon.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Potential Applications
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Antimicrobial Activity:
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The triazole ring is known for its antifungal and antibacterial properties.
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The hydrazide moiety enhances binding to microbial enzymes.
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Anticancer Potential:
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Aromatic substitutions may facilitate interactions with DNA or proteins in cancer cells.
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Material Science:
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The compound’s stability and electronic properties make it a candidate for optoelectronic applications.
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Biological Activity Studies
Preliminary in silico docking studies suggest that the compound may inhibit key enzymes such as lipoxygenases or kinases due to its ability to form hydrogen bonds and π-stacking interactions with active sites.
| Activity Type | Target Enzyme/Organism | Mechanism of Action |
|---|---|---|
| Antifungal | Candida spp., Aspergillus spp. | Disruption of cell wall synthesis |
| Antibacterial | Gram-positive and Gram-negative | Inhibition of bacterial enzymes |
| Anticancer | Kinase inhibitors | Blocking ATP-binding sites |
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